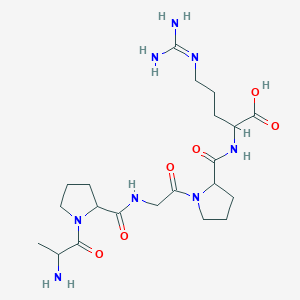![molecular formula C24H21B3O6 B6596415 1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene CAS No. 900795-73-5](/img/structure/B6596415.png)
1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene
Vue d'ensemble
Description
1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene, also known as TPBAB, is a triangular compound with three phenyl boronic acid groups on the meta positions of the benzene ring . It is commonly used in the construction of covalent organic frameworks via condensation reactions .
Synthesis Analysis
The synthesis of this compound can be achieved by a condensation reaction using 2,3,6,7,14,15-hexaaminotriptycene and 1,3,5-tris[4-(phenylboronic acid)]benzene . This results in a highly porous diazaborole-linked polymer, DBLP-4, which has a high BET surface area of 904 m^2 g^−1 and potential applications in small gas storage and separation .Molecular Structure Analysis
The molecular structure of this compound contains a total of 63 bonds, including 42 non-H bonds, 27 multiple bonds, 3 rotatable bonds, 3 triple bonds, 24 aromatic bonds, 4 six-membered rings, and 6 hydroxyl groups .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been used in the construction of covalent organic frameworks via condensation reactions . It has also been used in the synthesis of multicoordinate 1,3,5-tris(functionalised-phenylethynyl)benzenes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted density of 1.38±0.1 g/cm3, a melting point of >300 °C, and a predicted boiling point of 736.9±70.0 °C .Applications De Recherche Scientifique
Selective Sensing and Capture of Picric Acid
1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene derivatives have been explored for their use as fluorescent chemo-sensors. For instance, a derivative, 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene, shows remarkable fluorescence quenching in the presence of picric acid, indicating its potential application in selective sensing and capture of picric acid (Vishnoi, Sen, Patwari, & Murugavel, 2015).
Catalyst for Synthesis of Organic Compounds
Compounds like 1,3,5-Tris(hydrogensulfato) benzene have been utilized as efficient catalysts in organic synthesis. They facilitate reactions like the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions, offering advantages such as high yields and eco-friendly reaction conditions (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).
Functionalization and Reactivity in Porous Phenylacetylene Silver Salts
Modifications of 1,3,5-tris(4-ethynylbenzonitrile)benzene variants have been investigated for their role in forming porous structures with varied functionalities. These modifications involve attachment of different groups, leading to diverse chemical functionalities, which can be used in the development of novel materials (Kiang et al., 1999).
Electroluminescence in Star-Shaped Compounds
Star-shaped compounds based on 1,3,5-triazine and 1,3,5-trisubstituted benzene, including derivatives of this compound, have been synthesized and characterized for their blue luminescent properties. These compounds show potential for use in electroluminescent devices (Pang et al., 2002).
Robust Layered Zirconium Phosphonate Framework
The synthesis of 1,3,5-Tris(4-phosphonophenyl)benzene and its application in creating a zirconium phosphonate with a honeycomb-like structure demonstrates its potential in developing materials with remarkable thermal stability and resistance to hydrolysis (Taddei et al., 2014).
Antioxidant Properties in Dendrimers
This compound and its derivatives have been incorporated into dendrimers, exhibiting significant antioxidant properties. These compounds' free radical scavenging and protein binding capabilities highlight their potential in biological and chemical applications (Makawana & Singh, 2020).
Propriétés
IUPAC Name |
[4-[3,5-bis(4-boronophenyl)phenyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21B3O6/c28-25(29)22-7-1-16(2-8-22)19-13-20(17-3-9-23(10-4-17)26(30)31)15-21(14-19)18-5-11-24(12-6-18)27(32)33/h1-15,28-33H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXLLRRTTCMCOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21B3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
900795-73-5 | |
| Record name | 1,3,5-Tris^p-(dihydroxyboranyl)phenyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chlorodibenzo[c,h]acridine](/img/structure/B6596339.png)

![N,N'-Bis(4-methoxyphenyl)-N,N'-bis[4-[6-(3-ethyloxetane-3-ylmethoxy)hexyl]phenyl]benzidine](/img/structure/B6596351.png)
![1-Benzyl-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B6596366.png)


![4-((6-Chloro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline](/img/structure/B6596385.png)





